molecular formula C24H22Cl2N4O2 B296706 2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B296706
M. Wt: 469.4 g/mol
InChI Key: MWHDAKRHDJKLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways.

Mechanism of Action

2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting PARP, which is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which are then converted to double-strand breaks during DNA replication. Cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, are particularly sensitive to PARP inhibition.
Biochemical and Physiological Effects:
2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models.

Advantages and Limitations for Lab Experiments

2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It also has a well-defined mechanism of action, which makes it useful for studying DNA repair pathways and cancer biology. However, 2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has some limitations, including its toxicity profile and the potential for resistance to develop in cancer cells.

Future Directions

There are several future directions for research on 2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of biomarkers to identify patients who are most likely to benefit from PARP inhibition. Another area of research is the development of combination therapies that can enhance the efficacy of PARP inhibitors. Finally, there is ongoing research into the development of new PARP inhibitors with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of 2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a series of chemical reactions, starting with the reaction of 3,5-dichloro-4-ethoxybenzoyl chloride with 2-anilino-1,4,5,6,7,8-hexahydroquinoline to form an intermediate. This intermediate is then reacted with potassium cyanide to form the final product, 2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of cancer, and has shown promising results in both monotherapy and combination therapy settings. It has been shown to be effective in a variety of cancer types, including breast, ovarian, and pancreatic cancers.

properties

Molecular Formula

C24H22Cl2N4O2

Molecular Weight

469.4 g/mol

IUPAC Name

2-amino-1-anilino-4-(3,5-dichloro-4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H22Cl2N4O2/c1-2-32-23-17(25)11-14(12-18(23)26)21-16(13-27)24(28)30(29-15-7-4-3-5-8-15)19-9-6-10-20(31)22(19)21/h3-5,7-8,11-12,21,29H,2,6,9-10,28H2,1H3

InChI Key

MWHDAKRHDJKLCX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)C2C(=C(N(C3=C2C(=O)CCC3)NC4=CC=CC=C4)N)C#N)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C2C(=C(N(C3=C2C(=O)CCC3)NC4=CC=CC=C4)N)C#N)Cl

Origin of Product

United States

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